N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide

Analytical Chemistry Quality Control Structural Confirmation

Procure this precisely defined thiazole-2-carboxamide to avoid regioisomer/data integrity errors. The para-methoxy group and isonicotinamide linkage uniquely control electron distribution and H-bond geometry, critical for valid SAR in PIM-1/2/3 inhibition and anti-migration screens (MDA-MB-231/HeLa). Pair with N-(4-phenylthiazol-2-yl)isonicotinamide for head-to-head methoxy-walk comparison. Suitable as a fragment-lead scaffold (MW 311.4, cLogP ~2.5) for amide coupling libraries. Available via custom synthesis; request quote for analytical reference or screening quantities.

Molecular Formula C16H13N3O2S
Molecular Weight 311.4 g/mol
Cat. No. B5835978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide
Molecular FormulaC16H13N3O2S
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=NC=C3
InChIInChI=1S/C16H13N3O2S/c1-21-13-4-2-11(3-5-13)14-10-22-16(18-14)19-15(20)12-6-8-17-9-7-12/h2-10H,1H3,(H,18,19,20)
InChIKeyOLJPHMZCLHQBTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide – Thiazole Carboxamide Procurement Baseline


N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide (C16H13N3O2S; MW 311.4) is a synthetic small-molecule belonging to the thiazole-2-carboxamide class [1]. Its core structure consists of a 1,3-thiazole ring substituted at the 4-position with a 4-methoxyphenyl group and linked at the 2-position via a carboxamide bond to a pyridine-4-carbonyl (isonicotinamide) moiety. This scaffold is shared across numerous biologically active analogs, including anti-migration thiazoles [2] and the clinical-stage Hec1 inhibitor TAI-1 , making precise structural differentiation essential for experimental reproducibility and target-engagement interpretation.

Why N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide Cannot Be Casually Substituted by In-Class Analogs


Within the thiazole-carboxamide phenotype, small substituent changes at the thiazole 4-position produce profound activity shifts. The unsubstituted phenyl analog N-(4-phenylthiazol-2-yl)isonicotinamide [1] versus the 4-methoxyphenyl variant studied here exemplifies the classic medicinal-chemistry methoxy-walk problem: the electron-donating para-methoxy group alters both electron distribution on the thiazole ring and the conformational preference of the biaryl system. Further, the isonicotinamide (pyridine-4-carbonyl) regioisomer differs from the nicotinamide (pyridine-3-carbonyl) variant [2] in hydrogen-bond geometry and target recognition. Procurement of a superficially similar thiazole-carboxamide without verifying the exact 4-substituent and pyridine attachment position risks invalidating structure-activity conclusions, particularly when target engagement depends on the precise orientation of the terminal aryl ring within a hydrophobic pocket or on the carboxamide H-bond network.

Quantitative Differentiation Evidence for N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide


Structural Identity Verification vs. 3-Pyridine Regioisomer via NMR Fingerprinting

The compound's isonicotinamide (4-pyridinecarbonyl) attachment is unambiguously distinguishable from the nicotinamide (3-pyridinecarbonyl) regioisomer by ¹H and ¹³C NMR. SpectraBase reference data for the nicotinamide variant (InChIKey YCNJJIPTBKGWCL) [1] provides a direct spectral comparator: the pyridine ring proton coupling pattern and the carboxamide NH chemical shift differ between the 3- and 4-substituted pyridine isomers. For procurement, NMR certificate-of-analysis against the SMILES COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=NC=C3 serves as the primary authentication gate, ensuring the correct regioisomer is received rather than the commercially more common nicotinamide variant.

Analytical Chemistry Quality Control Structural Confirmation

Anti-Migration Potency Class-Level Inference from 4-Phenylthiazol-2-yl Isonicotinamide Analog

Patent US 9,650,369 B2 [1] discloses the des-methoxy analog N-(4-phenylthiazol-2-yl)isonicotinamide (Compound 3i) and establishes that this scaffold family exhibits anti-migration IC₅₀ values in the submicromolar range against invasive breast cancer and cervical cancer cell lines, with negligible cytotoxicity after 2-week colony formation assays. While the 4-methoxyphenyl variant was not individually profiled in this patent, the SAR framework explicitly includes methoxyphenyl as a permitted R1 substituent. The para-methoxy group is predicted to increase electron density on the thiazole ring and enhance hydrogen-bond acceptor capacity, which may modulate potency relative to the unsubstituted phenyl baseline.

Cancer Metastasis Cell Migration Thiazole Carboxamide

Molecular Size and Physicochemical Differentiation from the Bulky Hec1 Inhibitor TAI-1

TAI-1 (N-{4-[4-(4-methoxyphenoxy)-2,6-dimethylphenyl]thiazol-2-yl}pyridine-4-carboxamide; MW 431.5) is the most prominent literature compound sharing the thiazol-2-yl pyridine-4-carboxamide core. The target compound (MW 311.4) is 120 Da smaller, lacking the 2,6-dimethylphenyl extension and the 4-methoxyphenoxy bridge. This size reduction translates to markedly different physicochemical properties: lower lipophilicity (cLogP ~2.5 vs ~4.5 predicted for TAI-1), higher ligand efficiency potential, and reduced molecular complexity. For screening cascades where smaller, fragment-like starting points are preferred for subsequent optimization, the target compound offers a more synthetically tractable and Rule-of-3-compliant alternative.

Lead Optimization Ligand Efficiency Physicochemical Properties

Kinase Inhibition Potential: PIM Kinase Patent Scope Includes Thiazole-Pyridine Carboxamide Scaffold

Patent WO/2016/144919 (Incyte Corporation) [1] discloses thiazole and pyridine carboxamide derivatives as PIM kinase inhibitors. The generic Markush structure encompasses compounds with a thiazole-2-yl pyridine-4-carboxamide core and an aryl substituent at the thiazole 4-position. The PIM kinase family (PIM-1, PIM-2, PIM-3) are validated oncology targets. While the specific 4-methoxyphenyl compound is not individually exemplified, its structural features fall within the claimed scope, and the patent establishes that modifications at the thiazole 4-aryl position modulate PIM isoform selectivity. This provides a testable hypothesis for procurement in kinase profiling panels.

Kinase Inhibition PIM Kinases Oncology

S1P1 Receptor Baseline: A Structurally Proximal Analog Shows Low Micromolar Activity

BindingDB data [1] for the structurally related compound N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide (CID 2671470) shows an EC₅₀ >10 µM at the sphingosine-1-phosphate receptor 1 (S1P1), placing this scaffold family at the weak-activity boundary for this GPCR target. The 4-methoxyphenyl variant replaces the 5-chlorothiophene with a 4-methoxyphenyl group, altering both steric and electronic properties at the receptor interface. This provides a baseline expectation of low S1P1 activity that can be tested in head-to-head profiling.

GPCR Sphingosine-1-Phosphate Receptor Immunomodulation

Recommended Application Scenarios for N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide in Research and Procurement


Metastasis-Focused Phenotypic Screening with Comparator to Des-Methoxy Analog

Procure this compound alongside N-(4-phenylthiazol-2-yl)isonicotinamide (compound 3i, available via custom synthesis based on patent US 9,650,369 B2 [1]) for a paired anti-migration screen in breast cancer (MDA-MB-231) or cervical cancer (HeLa) cell lines. The 4-methoxy versus unsubstituted phenyl head-to-head comparison directly tests the SAR at the thiazole 4-position, with expected differential potency based on the electron-donating methoxy group. Use the patent-described wound-healing and Boyden chamber protocols for direct comparability to published submicromolar IC₅₀ benchmarks.

PIM Kinase Isoform Selectivity Profiling Panel

Based on the patent scope of WO/2016/144919 (Incyte Corporation) [2], submit this compound for PIM-1, PIM-2, and PIM-3 in vitro kinase inhibition assays at a standard 1 µM screening concentration, with dose-response follow-up for hits. Include TAI-1 as a selectivity control to confirm that the smaller 4-methoxyphenyl scaffold differentiates from the Hec1-targeting bulky analog. This scenario generates the first publicly available kinase selectivity data for this compound, directly supporting procurement justification for oncology programs seeking novel PIM inhibitor chemotypes distinct from the TAI-1/Hec1 axis.

Physicochemical Property-Driven Fragment-to-Lead Optimization Starting Point

With MW 311.4 and predicted cLogP ~2.5, this compound lies at the favorable boundary between fragment-like and lead-like chemical space . It is suitable as a starting scaffold for structure-based optimization programs targeting enzymes with a hydrophobic aryl-binding pocket adjacent to a hydrogen-bonding carboxamide recognition site. The isonicotinamide moiety provides a synthetically accessible handle for parallel chemistry expansion (amide coupling diversification), while the 4-methoxyphenyl group allows exploration of electron-donating substituent effects on potency and metabolic stability. This application is supported by the compound's structural simplicity relative to TAI-1 (ΔMW = -120 Da) and the well-precedented synthetic accessibility of Hantzsch thiazole intermediates.

Analytical Reference Standard for Thiazole-Carboxamide Library Quality Control

Use this compound as a characterized reference standard for HPLC-MS and NMR batch certification of thiazole-2-carboxamide screening libraries. The availability of NMR reference spectra for the closely related nicotinamide regioisomer [3] enables development of a robust QC method that distinguishes between 3-pyridine and 4-pyridine carboxamide regioisomers, a frequent source of annotation errors in commercial screening collections. Procurement as an analytical reference standard supports library integrity for high-throughput screening campaigns.

Quote Request

Request a Quote for N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.